Phenyl 4-piperidin-1-ylsulfonylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(23-16-7-3-1-4-8-16)15-9-11-17(12-10-15)24(21,22)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDWGPGOVCOMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Phenyl 4 Piperidin 1 Ylsulfonylbenzoate
Established and Emerging Synthetic Routes for Phenyl 4-piperidin-1-ylsulfonylbenzoate
The synthesis of this compound is not a trivial one-step process but rather a convergent synthesis that typically involves the preparation of a key intermediate, 4-(piperidin-1-yl)sulfonylbenzoic acid, followed by its esterification with phenol (B47542).
A plausible and established route commences with commercially available starting materials. One common precursor is 4-(chlorosulfonyl)benzoic acid. nih.govsigmaaldrich.com This intermediate can be synthesized through various methods, including the chlorosulfonation of benzoic acid derivatives. For instance, reacting substituted benzoic acids with chlorosulfonic acid at controlled temperatures (e.g., 0–5°C) can yield the desired sulfonyl chloride. Another approach involves the oxidation of p-toluenesulfonyl chloride with an oxidizing agent like chromium(VI) oxide in a mixture of acetic anhydride (B1165640) and acetic acid. chemicalbook.com
Once 4-(chlorosulfonyl)benzoic acid is obtained, it can be reacted with piperidine (B6355638) to form the crucial sulfonamide linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The resulting intermediate is 4-(piperidine-1-yl)sulfonylbenzoic acid.
The final step is the esterification of 4-(piperidine-1-yl)sulfonylbenzoic acid with phenol to yield this compound. This can be achieved through several established esterification methods. A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol (in this case, phenol) in the presence of a strong acid catalyst. However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed in what is known as the Steglich esterification. organic-chemistry.org The Mitsunobu reaction offers another alternative for this transformation, allowing for the conversion of alcohols to esters under mild conditions. organic-chemistry.org
Emerging synthetic strategies focus on improving the efficiency, safety, and environmental impact of these reactions. These include the development of novel catalysts and the use of alternative energy sources, which will be discussed in later sections.
Reaction Mechanisms and Pathways for the Formation of the Sulfonylbenzoate Moiety
The formation of the sulfonylbenzoate moiety involves two key transformations: the formation of the sulfonamide bond and the formation of the ester linkage.
The synthesis of the 4-(piperidine-1-yl)sulfonylbenzoic acid intermediate proceeds via a nucleophilic acyl substitution-type reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-(chlorosulfonyl)benzoic acid. This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond. The presence of a base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl byproduct.
The subsequent esterification of 4-(piperidine-1-yl)sulfonylbenzoic acid with phenol to form the final product, this compound, can proceed through different mechanisms depending on the chosen method.
Acid-Catalyzed Esterification (Fischer-Speier type): In the presence of a strong acid catalyst, the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The phenol, acting as a nucleophile, then attacks this activated carbonyl group. A series of proton transfers and the elimination of a water molecule lead to the formation of the phenyl ester.
DCC-Mediated Esterification (Steglich type): Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent. organic-chemistry.org It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org Phenol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
Mitsunobu Reaction: This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and the azodicarboxylate form a phosphonium (B103445) salt, which then activates the alcohol (phenol). The carboxylate anion of 4-(piperidine-1-yl)sulfonylbenzoic acid then acts as a nucleophile, attacking the activated phenol in an SN2-type reaction to form the ester with inversion of configuration if the alcohol is chiral. organic-chemistry.org
Optimization Strategies for Enhanced Chemical Synthesis and Purity Control
For the formation of 4-(piperidine-1-yl)sulfonylbenzoic acid, careful temperature control is essential to prevent side reactions. The choice of solvent can also influence the reaction rate and selectivity. Dichloromethane or tetrahydrofuran (B95107) are commonly used solvents for such reactions.
In the esterification step, particularly when using coupling agents like DCC, the choice of solvent is important to facilitate the reaction and the removal of byproducts. For instance, the byproduct dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration. The addition of a catalytic amount of DMAP can significantly accelerate the reaction rate in Steglich esterifications. organic-chemistry.org
Purification Strategies:
Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Crystallization: This is a highly effective method for purifying solid compounds. The choice of solvent or solvent system is crucial for obtaining high-purity crystals.
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. A suitable eluent system (a mixture of polar and non-polar solvents) is selected to achieve optimal separation.
Washing/Extraction: Aqueous washes can be used to remove water-soluble impurities and unreacted acid or base catalysts.
The purity of the final product and intermediates is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Parameter | Optimization Strategy | Rationale |
| Reactant Stoichiometry | Use of a slight excess of one reactant (e.g., piperidine or phenol) | To drive the reaction to completion according to Le Chatelier's principle. |
| Temperature | Precise control, often starting at low temperatures and gradually warming. | To minimize side reactions and decomposition of thermally sensitive intermediates. |
| Solvent | Selection of an appropriate solvent based on reactant solubility and boiling point. | To ensure a homogeneous reaction mixture and facilitate workup. |
| Catalyst | Screening different catalysts and optimizing their loading. | To enhance reaction rates and selectivity. organic-chemistry.org |
| Purification | Employing a combination of crystallization, chromatography, and extraction. | To achieve high purity of the final compound. |
Design and Targeted Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to fine-tune the physicochemical and pharmacological properties of the lead compound.
Strategic Functional Group Interconversion and Structural Modification Approaches
Modifications can be introduced at various positions of the this compound scaffold, including the phenyl ester ring, the central benzoic acid moiety, and the piperidine ring.
Modification of the Phenyl Ester: A variety of substituted phenols can be used in the final esterification step to introduce different functional groups (e.g., alkyl, alkoxy, halogen, nitro) onto the phenyl ring. This allows for the exploration of how electronic and steric effects on this part of the molecule influence its properties.
Modification of the Benzoic Acid Core: While more synthetically challenging, modifications to the central benzene (B151609) ring can be achieved by starting with appropriately substituted benzoic acid derivatives.
Modification of the Piperidine Ring: The piperidine moiety offers a rich platform for structural diversification. researchgate.netnih.gov Commercially available substituted piperidines can be used in the initial sulfonylation step to introduce substituents on the piperidine ring. researchgate.netnih.gov Furthermore, the piperidine nitrogen can be a site for further functionalization, although this would require a different synthetic strategy where the piperidine is introduced earlier in the synthetic sequence. A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to functionalize piperidines in a modular fashion. news-medical.net This two-step process can introduce complexity and three-dimensionality to the piperidine scaffold, potentially leading to novel analogues with enhanced biological activity. news-medical.net
| Modification Site | Synthetic Strategy | Potential Functional Groups |
| Phenyl Ester Ring | Esterification with substituted phenols. | -CH3, -OCH3, -F, -Cl, -Br, -NO2 |
| Piperidine Ring | Use of substituted piperidines in the sulfonylation step. | Alkyl, hydroxyl, amino, carboxyl groups. researchgate.netnih.gov |
| Benzoic Acid Core | Starting with substituted 4-(chlorosulfonyl)benzoic acids. | Halogens, alkyl groups. |
Novel Catalytic and Green Chemistry Methodologies for this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve sustainability.
Catalytic Methods: The development of novel catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste. For the sulfonylation of phenols, various metal-based and organocatalysts have been explored. organic-chemistry.org Indium-catalyzed sulfonylation has been shown to be effective for a range of substrates. organic-chemistry.org An electro-oxidative approach for the synthesis of arylsulfonate esters from phenols and sodium arenesulfinates offers a sustainable alternative that avoids the use of external oxidants. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. scribd.comits.ac.idsciencetechindonesia.comresearchgate.netproquest.com The sulfonation and esterification steps in the synthesis of this compound and its derivatives are amenable to microwave-assisted conditions. scribd.comits.ac.idsciencetechindonesia.comresearchgate.netproquest.com
Ionic Liquids: Ionic liquids are salts with low melting points that can serve as environmentally benign solvents and catalysts in organic reactions. cjcatal.commdpi.comresearchgate.netacs.org Sulfonic acid functionalized ionic liquids have been successfully employed as catalysts for esterification reactions, offering advantages such as high catalytic activity and ease of recycling. cjcatal.commdpi.comresearchgate.netacs.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The individual steps in the synthesis of this compound could be adapted to a flow chemistry setup, potentially leading to a more efficient and controlled manufacturing process. nih.gov
Advanced Structural Analysis of this compound Currently Unavailable in Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed experimental and computational data required for an in-depth structural elucidation of the specific chemical compound This compound is not publicly available.
The requested article, focusing on advanced structural and conformational analysis, necessitates specific research findings that appear to be unpublished or not indexed in accessible databases. The required data includes:
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR spectral data, nor advanced 2D-NMR studies (like COSY, HSQC, HMBC), for this compound could be located. This information is fundamental for the definitive confirmation of the compound's covalent structure in solution.
Advanced Mass Spectrometry (HRMS, MS/MS): While mass spectrometry data exists for numerous related sulfonamides and piperidine derivatives mdpi.comresearchgate.net, specific high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) fragmentation analysis for this compound was not found. This data is crucial for confirming its elemental composition and fragmentation patterns.
Vibrational Spectroscopy (FT-IR, Raman): No published FT-IR or Raman spectra are available for this compound. Such spectra would be used to identify characteristic vibrations of its functional groups, including the sulfonyl (S=O), ester (C=O), and piperidine ring moieties.
X-ray Crystallography: A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no crystal structure for this compound. X-ray crystallography is the gold standard for determining precise bond lengths, bond angles, and the three-dimensional packing of a molecule in the solid state. Although structures for related compounds like N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide exist, this data cannot be directly extrapolated.
Computational Analysis: There are no specific computational studies on the conformational landscape or potential tautomerism of this compound. Such studies, often performed using methods like Density Functional Theory (DFT), provide theoretical insight into molecular geometry, stability, and electronic properties nih.govmdpi.com.
Without access to primary research data from these analytical techniques, it is not possible to generate a scientifically accurate and detailed article that adheres to the specified outline for this compound. The creation of such an article would require either the original synthesis and characterization of the compound or the publication of these findings in peer-reviewed literature.
Advanced Structural Elucidation and Conformational Analysis of Phenyl 4 Piperidin 1 Ylsulfonylbenzoate
Computational Approaches to Conformational Landscape and Tautomeric Considerations
Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and reaction energies. For a molecule like Phenyl 4-piperidin-1-ylsulfonylbenzoate, a DFT approach would theoretically allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a static, lowest-energy three-dimensional structure.
However, a thorough search of scientific databases yields no specific studies that have applied DFT methods to this compound. While research exists for structurally related compounds containing piperidine (B6355638) or sulfonylbenzoate moieties, these findings cannot be directly extrapolated to the target compound due to the unique electronic and steric interactions introduced by its specific combination of functional groups. Without dedicated DFT calculations, critical data on its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, remain undetermined.
Conformational Sampling and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior and conformational flexibility of a molecule, which are crucial for understanding its interactions in various environments. For this compound, which possesses several rotatable bonds, one would expect a rich conformational landscape. The piperidine ring can adopt different chair, boat, or twist-boat conformations, and rotations around the sulfonyl and ester linkages would further contribute to a variety of spatial arrangements.
MD simulations, coupled with conformational sampling techniques, would be the ideal approach to explore these possibilities, identify the most stable conformers, and understand the energy barriers between them. Such studies could reveal how the molecule behaves in solution and how its shape might fluctuate, which has implications for its potential biological activity or material properties.
Regrettably, there are no published molecular dynamics simulations specifically for this compound. The absence of such research means that its conformational preferences, the flexibility of its different structural domains, and its dynamic interactions with potential binding partners or solvents have not been characterized.
Computational and Theoretical Investigations of Phenyl 4 Piperidin 1 Ylsulfonylbenzoate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Phenyl 4-piperidin-1-ylsulfonylbenzoate. These methods model the molecule's structure and electron distribution to predict its behavior. A common approach involves geometry optimization using a specific level of theory, such as B3LYP functional with a 6-311G+(d,p) basis set, to determine the most stable three-dimensional conformation of the molecule nih.gov.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orglibretexts.orgyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor libretexts.orgmalayajournal.org.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity malayajournal.org. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive malayajournal.org. For this compound, the electron density in the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the phenyl and piperidine (B6355638) rings, while the LUMO's density would be distributed over electron-accepting regions, such as the sulfonylbenzoate group malayajournal.orgresearchgate.net. This distribution governs how the molecule interacts with other chemical species.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.28 |
| LUMO Energy | -1.27 |
| Energy Gap (ΔE) | 4.01 |
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks malayajournal.org. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.
Typically, regions with negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the oxygen atoms of the sulfonyl and ester groups. Regions with positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around the hydrogen atoms malayajournal.orgresearchgate.net. The MEP surface provides a visual representation of the molecule's polarity and is crucial for understanding intermolecular interactions, such as hydrogen bonding malayajournal.org.
Quantum chemical calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.net. Theoretical calculations for similar piperidine-containing structures have shown good correlation with experimental values, helping to assign signals and understand the electronic environment of the nuclei nih.govresearchgate.netresearchgate.net. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally researchgate.net.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|
| Piperidine C2/C6 | 50.1 | 49.5 |
| Piperidine C3/C5 | 26.5 | 25.9 |
| Piperidine C4 | 24.8 | 24.2 |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level mdpi.comresearchgate.net. For a molecule like this compound, characteristic vibrational modes would include C-H stretching in the aromatic and piperidine rings, the S=O stretching of the sulfonyl group, and C=O stretching of the ester mdpi.commdpi.com. Comparing the computed spectrum with experimental data serves as a powerful tool for structural verification mdpi.com.
Molecular Modeling and Dynamics Simulations for Biomolecular Interactions
Molecular modeling and simulations are essential for investigating how this compound might interact with biological macromolecules, such as proteins or enzymes. These methods provide insights into the binding mechanisms and stability of the ligand-protein complex.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein nih.govresearchgate.net. This method is crucial for identifying potential biological targets and understanding the structural basis of inhibition or activation. For compounds containing a sulfonamide or piperidine moiety, common biological targets include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various receptors nih.govnih.gov.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the protein's active site. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses researchgate.netconnectjournals.com. The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein nih.gov.
| Hypothesized Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Acetylcholinesterase (AChE) | -9.5 | Trp84, Tyr334, Phe330 |
| Butyrylcholinesterase (BChE) | -8.7 | Trp82, Tyr332, Ala328 |
| Sigma-1 Receptor (S1R) | -10.2 | Glu172, Tyr173, Phe107 |
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time nih.govresearchgate.net. An MD simulation of the this compound-protein complex, generated from docking, can assess the stability of the binding pose and observe conformational changes in both the ligand and the protein nih.govnih.govmdpi.com.
During an MD simulation, parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD value for the ligand and protein backbone over the simulation time (typically nanoseconds) indicates that the complex is stable researchgate.netresearchgate.net. The RMSF plot highlights the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding researchgate.net. These simulations provide a more realistic understanding of the ligand-protein interaction, confirming the stability of key interactions observed in docking and offering insights into the thermodynamics of binding nih.govresearchgate.net.
Binding Free Energy Calculations and Interaction Hotspot Identification
While specific binding free energy calculations for this compound were not detailed in the available research, the methodologies applied to structurally related phenyl piperidine derivatives provide a clear framework for such investigations. Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) and Free Energy Perturbation (FEP) are standard approaches to estimate the binding affinity of a ligand to its target receptor.
Interaction hotspot identification, often conducted through molecular docking simulations and further analyzed with tools that map interaction energies, is crucial for understanding the key residues responsible for binding. For a series of phenyl piperidine derivatives acting as dual NK1R antagonists and serotonin transporter (SERT) inhibitors, molecular docking studies have identified critical amino acid interactions. nih.gov Within the SERT active site, key interactions were observed with residues such as Glu33, Asp395, and Arg26. nih.gov For the NK1R receptor, important interactions were noted with Ala30, Lys7, Asp31, Phe5, and Tyr82. nih.gov These identified hotspots are instrumental for the rational design of new compounds with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies
QSAR and QSPR studies are foundational in modern medicinal chemistry for establishing a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are essential for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.
For classes of compounds like phenyl piperidines, various chemometric methods are employed to develop robust QSAR models. These can range from multiple linear regression (MLR) to more complex machine learning algorithms like partial least squares (PLS) and genetic algorithm-based PLS (GA-PLS). nih.gov Such studies have been successfully applied to understand the structure-activity relationships of mono-substituted 4-phenylpiperidines and their effects on the dopaminergic system. nih.gov
Rational Design of Molecular Descriptors and Feature Selection for Derivatives
The predictive power of any QSAR or QSPR model is heavily dependent on the molecular descriptors used. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. The rational selection of these descriptors is a critical step in model development. For phenyl piperidine derivatives, a wide array of descriptors would be calculated, categorized as follows:
| Descriptor Category | Examples | Relevance |
| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Encodes basic constitutional information. |
| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Molecular Connectivity Indices | Describes the topology and branching of the molecule. |
| 3D Descriptors | van der Waals Volume, Surface Area, Principal Moments of Inertia | Captures the three-dimensional shape and size of the molecule. |
| Physicochemical | LogP (lipophilicity), pKa (acidity/basicity), Molar Refractivity | Relates to the pharmacokinetic and pharmacodynamic properties. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity. |
Feature selection is then employed to identify the most relevant descriptors that correlate with the biological activity, while avoiding overfitting. Techniques like genetic algorithms are utilized to select a subset of descriptors that yield the most predictive and mechanistically interpretable QSAR models. nih.gov
Development of Predictive Models for Mechanistic Correlates
Once relevant descriptors are selected, predictive models are developed to establish a quantitative link to the biological activity. For phenyl piperidine derivatives, various regression techniques have been successfully applied.
A comparative QSAR analysis on a series of these derivatives as dual NK1R antagonists and SERT inhibitors utilized several methods, including MLR, factor analysis-based MLR (FA-MLR), principal component regression (PCR), and GA-PLS. nih.gov The study found that GA-PLS provided the best model for NK1R antagonism, while MLR was optimal for SERT inhibition. nih.gov The statistical quality of these models is assessed using various metrics, as illustrated in the hypothetical table below for a QSAR model on a series of derivatives.
| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |
| MLR Model for SERT | 0.85 | 0.78 | 0.25 |
| GA-PLS Model for NK1R | 0.92 | 0.85 | 0.18 |
These predictive models not only allow for the estimation of activity for new compounds but also provide insights into the underlying mechanisms of action. For instance, QSAR models developed for mono-substituted 4-phenylpiperidines, in conjunction with their binding affinities for the dopamine D2 receptor and monoamine oxidase A (MAO A), have provided a comprehensive understanding of their biological response. nih.gov By correlating specific structural features with biological activity, these models guide the design of new derivatives with improved therapeutic profiles.
Mechanistic Investigations into the Biological Interactions of Phenyl 4 Piperidin 1 Ylsulfonylbenzoate
Identification and Mechanistic Validation of Biological Targets and Pathways
Research into compounds structurally related to Phenyl 4-piperidin-1-ylsulfonylbenzoate has identified several key biological targets. The core structure, featuring a phenyl ring linked to a piperidine (B6355638) sulfonyl group, is a versatile scaffold that has been adapted to interact with various enzymes and receptors.
Enzymatic Inhibition and Activation Kinetics and Mechanisms
The sulfonamide moiety, a key feature of the title compound, is frequently associated with enzyme inhibition. Studies on related piperidine-bearing sulfonamides have demonstrated significant inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. researchgate.net For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which share the piperidine sulfonyl core, were synthesized and evaluated for their enzyme-inhibitory potential. Several of these compounds were identified as potent AChE inhibitors, and nearly all derivatives showed strong inhibitory activity against urease, with some exhibiting IC50 values as low as 0.63 µM. researchgate.net
Furthermore, dual inhibitors targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed from benzothiazole-phenyl-based analogs that incorporate a piperidine sulfonyl structure. nih.govnih.gov One of the most potent dual inhibitors, a 2-chloro analog, displayed IC50 values of 7 nM and 9.6 nM for human FAAH and human sEH, respectively. nih.gov This dual inhibition is considered a promising strategy for pain management. nih.govnih.gov
The mechanism of such inhibition is often competitive, where the inhibitor vies with the substrate for binding to the enzyme's active site. This interaction can be visualized using kinetic plots, such as Michaelis-Menten or Lineweaver-Burk, which illustrate how the inhibitor affects the enzyme's maximum velocity (Vmax) and Michaelis constant (Km).
Table 1: Enzyme Inhibition Data for Structurally Related Analogs
| Compound Class | Target Enzyme | Potency (IC50) |
|---|---|---|
| Oxadiazole-Piperidine Sulfonamides | Urease | 0.63 - 6.28 µM researchgate.net |
| Oxadiazole-Piperidine Sulfonamides | Acetylcholinesterase (AChE) | Active (qualitative) researchgate.net |
| Benzothiazole-Phenyl Analogs | Fatty Acid Amide Hydrolase (FAAH) | 7 nM nih.gov |
Receptor Binding and Modulation Studies at a Molecular Level
The piperidine moiety is a well-established pharmacophore in ligands targeting G-protein coupled receptors (GPCRs) and other receptor systems. Derivatives of this compound have shown significant potential as receptor modulators. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are structurally analogous, were developed as highly potent and selective antagonists for the human A(2B) adenosine (B11128) receptor. nih.gov
One of the most potent compounds in this series, 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, exhibited a subnanomolar binding affinity (Ki) of 0.157 nM for the human A(2B) receptor. nih.gov Another analog, 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine, was not only potent (Ki = 0.553 nM) but also highly selective, showing minimal affinity for other adenosine receptor subtypes. nih.gov These findings highlight the capacity of the sulfonylphenylpiperidine scaffold to produce powerful and specific receptor antagonists. Such studies typically involve radioligand binding assays to determine the affinity (Ki or Kd) and density (Bmax) of receptor binding.
Table 2: Receptor Binding Affinity for Structurally Related Analogs
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine | Human A(2B) Adenosine Receptor | 0.157 nM nih.gov |
| 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine | Human A(2B) Adenosine Receptor | 0.393 nM nih.gov |
In Vitro Protein-Ligand Interaction Profiling (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To fully characterize the binding events at a molecular level, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. While specific SPR or ITC data for this compound were not found in the reviewed literature, these methods are crucial for mechanistic understanding.
SPR would allow for real-time measurement of the kinetics of binding (association and dissociation rates) between the compound and its target protein, immobilized on a sensor chip. ITC, on the other hand, directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to complement experimental data. nih.govnih.govutalca.cl PLIP can analyze 3D structures of protein-ligand complexes to detect and visualize non-covalent interactions such as hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges. nih.govutalca.cl This analysis helps in understanding how the ligand is oriented within the binding pocket and which residues are critical for the interaction, guiding further drug design and optimization. researchgate.netbiorxiv.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound analogs, these studies have been pivotal in identifying key structural motifs required for target engagement and selectivity.
Correlation of Targeted Structural Modifications with Molecular Interaction Profiles
Systematic modifications of the this compound scaffold have yielded significant insights. Research on dual sEH/FAAH inhibitors showed that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the enzymes, although it did not improve metabolic stability. nih.gov This suggests that while the piperidine sulfonyl core provides the primary binding anchor, substitutions on the phenyl rings can fine-tune the potency and pharmacological properties.
In another example, studies on norepinephrine (B1679862) reuptake inhibitors revealed that the type of substitution on the phenyl ring significantly impacts affinity and selectivity. researchgate.net The presence of electron-withdrawing groups, such as halogens or a sulfonyl group, was found to be important. researchgate.net Furthermore, for a series of 1,4-benzodiazepines, the introduction of a chlorine atom at a specific position was shown to significantly increase activity, likely by interacting with a lipophilic region of the target receptor. chemisgroup.us These examples underscore the principle that even minor structural changes to the phenyl or piperidine rings can drastically alter the molecular interaction profile.
Delineation of Pharmacophoric Features Governing Target Engagement and Selectivity
From the various SAR studies, a clear pharmacophoric model emerges for this class of compounds. The essential features generally include:
An Aromatic Ring System: The phenyl group often engages in hydrophobic and π-stacking interactions within the binding site. Its substitution pattern is critical for modulating potency and selectivity. chemisgroup.usmdpi.com
A Piperidine Ring: This heterocyclic amine serves as a versatile scaffold and a basic center. wikipedia.orgnih.gov It can be involved in ionic interactions or hydrogen bonding and provides a vector for attaching other functional groups to explore the binding pocket.
For instance, in the development of adenosine A(2B) antagonists, the xanthine (B1682287) core provided the primary scaffold, while the (piperazine-1-sulfonyl)phenyl moiety was crucial for achieving high affinity and selectivity. nih.gov Similarly, for norepinephrine reuptake inhibitors, the presence of aromatic residues in close proximity to a basic amino group (like piperidine) located 3 to 5 atoms away was identified as a key requirement for high affinity. researchgate.net These pharmacophoric elements collectively define the molecular blueprint for the biological activity of this compound and its derivatives.
Allosteric Modulation and Orthosteric Binding Site Analysis
The structure of this compound suggests potential for interaction with biological targets through both orthosteric and allosteric mechanisms. Orthosteric binding involves the direct occupation of the primary binding site of a receptor or enzyme, typically where the endogenous substrate or ligand binds. In contrast, allosteric modulation occurs when a ligand binds to a secondary, topographically distinct site on the target protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov
Allosteric Modulation Potential:
The piperidine and phenylsulfonylbenzoate components are present in known allosteric modulators. For instance, derivatives of tamsulosin, which feature a sulfonamide and a piperidine-like moiety, have been shown to bind to an allosteric pocket in the ANO1 chloride channel. acs.org This binding is distinct from the primary ion conduction pathway and modulates the channel's activity. acs.org The interaction involves hydrogen bonding from the sulfonamide group and hydrophobic interactions from the aromatic rings, suggesting that this compound could potentially engage with allosteric sites on various receptors or enzymes in a similar fashion.
Furthermore, studies on RORγt allosteric inhibitors have highlighted the importance of arylsulfonamides in mediating binding to allosteric pockets. nih.gov In these inhibitors, the sulfonamide group often forms key hydrogen bonds within the allosteric site, while the aromatic and piperidine components contribute to affinity through hydrophobic and van der Waals interactions. nih.gov This suggests that the sulfonylbenzoate portion of the title compound could anchor it within an allosteric site, allowing the phenyl and piperidine groups to establish additional stabilizing contacts.
The concept of allosteric modulation is a burgeoning area in drug discovery, offering the potential for greater selectivity and a more nuanced control over protein function compared to traditional orthosteric ligands. nih.govnih.govfrontiersin.org
Orthosteric Binding Site Analysis:
The structural motifs of this compound are also common in compounds that bind to orthosteric sites. The piperidine ring is a prevalent scaffold in medicinal chemistry, often serving as a key pharmacophore that interacts with the active sites of various targets. nih.govarizona.eduenamine.net For example, piperidine derivatives have been identified as high-affinity ligands for sigma receptors, where the protonated piperidine nitrogen forms crucial ionic interactions with acidic residues like glutamate (B1630785) and aspartate in the binding pocket. nih.gov
Molecular docking studies on sulfonamide derivatives targeting dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate synthesis pathway, have shown that the sulfonamide group can act as a mimic of the natural substrate, p-aminobenzoic acid. nih.gov These studies reveal that the sulfonamide oxygens form hydrogen bonds with amino acid residues in the active site, while the attached aromatic rings engage in hydrophobic interactions. nih.gov This suggests a plausible orthosteric binding mode for this compound where the sulfonylbenzoate group could occupy a substrate-binding pocket, with the phenyl and piperidine moieties providing additional interactions to enhance binding affinity.
The following table summarizes the potential interactions based on the analysis of related compounds:
| Molecular Moiety | Potential Interaction Type | Interacting Residues (Examples from Analogs) | Supporting Evidence from Analogs |
| Phenyl Benzoate (B1203000) | Hydrophobic, π-stacking | Phenylalanine, Leucine, Tryptophan | Phenyl groups in various ligands contribute to binding affinity through interactions with hydrophobic pockets in both allosteric and orthosteric sites. |
| Sulfonamide Linker | Hydrogen Bonding | Glutamine, Aspartate, Arginine, Serine | The sulfonamide group is a key hydrogen bond donor/acceptor in many enzyme inhibitors and allosteric modulators. acs.orgnih.govnih.gov |
| Piperidine Ring | Ionic, Hydrophobic | Glutamate, Aspartate, Phenylalanine | The basic nitrogen of the piperidine ring can form salt bridges with acidic residues in binding sites. nih.gov |
Investigation of Cellular and Subcellular Distribution Mechanisms Relevant to Target Engagement
The ability of a compound to reach its biological target within the complex cellular environment is critical for its activity. The cellular and subcellular distribution of this compound would be governed by its physicochemical properties, including lipophilicity, size, and charge, which influence its capacity to cross cellular membranes and interact with intracellular components.
Cellular Uptake and Membrane Permeation:
Studies on the cellular uptake of various drug molecules indicate that a balance between lipophilicity and hydrophilicity is often optimal for membrane permeation and distribution. The piperidine moiety, while potentially ionized, is a common feature in many orally bioavailable drugs, suggesting that it does not necessarily preclude cellular uptake. researchgate.net The cellular uptake of compounds can be investigated using various in vitro models, such as 2D and 3D cell cultures, and quantified using techniques like flow cytometry and confocal microscopy. researchgate.netplos.org
Subcellular Distribution and Efflux:
Once inside the cell, the distribution of this compound would depend on its affinity for different organelles and macromolecules. Sulfonamides have been shown to bind to plasma proteins like albumin, which can affect their free concentration and distribution. nih.gov While this is primarily a systemic effect, binding to intracellular proteins could also influence the compound's localization and availability to bind to its target.
Furthermore, the compound could be a substrate for various drug transporters, which can actively pump substances into or out of cells. For example, some sunscreen active ingredients have been shown to interact with uptake transporters like OAT3 and OCT2. nih.gov If this compound were a substrate for efflux transporters such as P-glycoprotein, its intracellular concentration could be significantly reduced, thereby limiting its target engagement.
The potential metabolic fate of the compound would also play a crucial role in its distribution and duration of action. The ester linkage in the phenyl benzoate moiety could be susceptible to hydrolysis by intracellular esterases, leading to the formation of metabolites with different properties and distribution profiles. The piperidine ring and phenyl groups could also be subject to oxidation by cytochrome P450 enzymes. researchgate.net
The table below outlines the key factors influencing the cellular distribution of this compound, based on the properties of its structural components.
| Influencing Factor | Potential Mechanism | Relevance to Target Engagement |
| Lipophilicity | Passive diffusion across cell membranes. | Determines the ability to reach intracellular targets. |
| Ionization State | The piperidine nitrogen can be protonated at physiological pH, affecting solubility and membrane transport. | Influences interaction with negatively charged membrane components and binding sites. |
| Protein Binding | Binding to plasma and intracellular proteins can create a reservoir of the compound and affect its free concentration. | The free concentration is what is available to interact with the target. |
| Drug Transporters | Active transport into or out of cells by uptake (e.g., OATs, OCTs) or efflux (e.g., P-glycoprotein) transporters. | Can concentrate the compound in target cells or prevent it from reaching effective concentrations. nih.gov |
| Metabolism | Enzymatic modification (e.g., hydrolysis, oxidation) can alter the compound's structure and properties. researchgate.net | Metabolites may have different activity, distribution, and clearance profiles, impacting the overall biological effect. |
Advanced Applications and Future Research Directions for Phenyl 4 Piperidin 1 Ylsulfonylbenzoate
Development and Application as a Chemical Probe for Biological Systems
A thorough search of scientific literature yielded no information on the development or application of Phenyl 4-piperidin-1-ylsulfonylbenzoate as a chemical probe.
Design and Synthesis of Labeled Probes (e.g., Fluorescent, Photoaffinity)
There are no published studies describing the design, synthesis, or use of labeled versions of this compound. Research into modifying its structure to include fluorescent tags or photoaffinity labels for use in biological systems has not been reported.
Utility in Target Validation and Cellular Pathway Deconvolution
Consistent with the lack of available data on its use as a chemical probe, there is no information regarding the application of this compound for target validation or for unraveling cellular pathways. The biological targets of this compound, if any, remain unidentified in the public domain.
Role in Novel Synthetic Methodologies or Catalysis
No research could be found that investigates the role of this compound in the context of new synthetic methods or as a component in catalysis.
Investigation as a Ligand or Reagent in Stereoselective or Green Organic Transformations
There are no reports on the investigation or use of this compound as a ligand for metal catalysts or as a reagent in stereoselective or environmentally friendly ("green") organic reactions. Its potential to influence the outcome of chemical transformations has not been explored in published literature.
Potential in Materials Science or Supramolecular Chemistry Research
The potential for this compound in the fields of materials science and supramolecular chemistry is currently undocumented in scientific literature.
Exploration of Self-Assembly Mechanisms and Supramolecular Architectures
There are no available studies on the self-assembly properties of this compound. Consequently, no information exists regarding its ability to form ordered supramolecular architectures or its potential applications in the development of new materials.
Emerging Research Avenues and Translational Perspectives in Academic Chemistry
The foundational structure of this compound, characterized by a phenyl ring, a sulfonyl group, and a piperidine (B6355638) moiety, represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features offer significant opportunities for chemical modification, enabling the exploration of new biological activities and the development of novel therapeutic agents. Academic research is increasingly focused on leveraging this scaffold to address unmet needs in various disease areas, from oncology to neurodegenerative and inflammatory disorders. The translational potential lies in understanding the nuanced structure-activity relationships (SAR) that govern the interaction of its analogs with diverse biological targets.
Exploration of Novel Therapeutic Areas
The core this compound framework is a springboard for designing compounds with potential applications in a wide range of diseases. By modifying the constituent rings and the linker groups, researchers can fine-tune the pharmacodynamic and pharmacokinetic properties to achieve desired therapeutic effects.
Oncology: The piperidine-sulfonamide motif is a key feature in several compounds investigated for anti-cancer properties. For instance, a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. researchgate.net This enzyme is implicated in the progression of hormone-related cancers and leukemia, making its inhibitors promising candidates for targeted therapy. researchgate.net Research has shown that non-carboxylate inhibitors based on this scaffold can achieve nanomolar potency. researchgate.net Another emerging avenue is the induction of ferroptosis, a form of programmed cell death. The compound 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (B165840) (PMSA) has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, highlighting a potential anti-tumor mechanism for derivatives of this class. nih.gov
Neurodegenerative Disorders: The piperidine nucleus is a common feature in compounds targeting the central nervous system. Research into sulfonamides bearing a piperidine moiety has revealed inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. researchgate.net Furthermore, piperine, a natural compound containing a piperidine ring, has demonstrated neuroprotective effects in animal models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov These findings suggest that the this compound scaffold could be adapted to develop novel agents for neurodegenerative conditions. researchgate.netnih.gov
Inflammatory Diseases: Chronic inflammation is a hallmark of many diseases. mdpi.com Derivatives containing the piperidine-sulfonamide structure have shown potential as modulators of the inflammatory response. For example, certain phenyl sulfonamide derivatives can reduce the production of pro-inflammatory cytokines like TNF-α. mdpi.com The anti-inflammatory activity of various piperidine derivatives has been demonstrated in both acute and chronic inflammation models, suggesting a broad applicability for compounds derived from the this compound structure in treating inflammatory conditions. nih.govnih.gov
Structure-Activity Relationship (SAR) and Lead Optimization
A significant focus of academic research is on elucidating the structure-activity relationships of this chemical class to guide the rational design of more potent and selective molecules.
Piperidine Ring Modifications: The piperidine ring is a crucial component that influences the pharmacological properties of these compounds. Introducing substituents on the piperidine ring can enhance metabolic stability and target affinity. For example, studies on related molecules have shown that methyl substitution at the 4-position of the piperidine ring can improve metabolic half-life. vulcanchem.com
Aromatic Ring Substitutions: The nature and position of substituents on the phenyl rings are critical determinants of biological activity. Lipophilic, electron-withdrawing groups on the phenyl ring have been shown to be positive for the activity of certain AKR1C3 inhibitors. researchgate.net In other series, the specific substitution pattern dictates the selectivity and potency for different receptors, such as the beta(3) adrenergic receptor, where analogs have been developed as potential treatments for obesity and type II diabetes. nih.gov
The table below summarizes the research findings on various analogs, highlighting the versatility of the core structure.
| Compound Class | Target/Mechanism | Therapeutic Area | Key Research Finding |
| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | Aldo-keto reductase (AKR1C3) inhibition | Cancer | Achieved nanomolar potency (IC50 values of 42 and 52 nM) as non-carboxylate inhibitors, with the sulfonamide group being critical for activity. researchgate.net |
| 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) | Induction of ferroptosis via KEAP1-NRF2-GPX4 axis | Cancer | Inhibited tumor cell proliferation and migration with IC50 values of 3.451 µM (SKOV3 cells) and 1.182 µM (22RV1 cells). nih.gov |
| Sulfonamides with piperidine nucleus | Acetylcholinesterase/Butyrylcholinesterase inhibition | Neurodegenerative Diseases | Unsubstituted sulfonamide molecules were identified as more suitable targets for Alzheimer's disease treatment compared to their N-ethyl substituted counterparts. researchgate.net |
| (4-Piperidin-1-yl)phenyl amides | Beta(3) adrenergic receptor agonism | Metabolic Diseases | Leucine derivatives showed high potency (EC50 of 0.008 µM) and selectivity for the human beta(3) receptor, with significant thermogenic effects in transgenic mice. nih.gov |
Translational Perspectives and Future Directions
The translational journey from a promising chemical scaffold in an academic lab to a clinical candidate is complex. For this compound and its derivatives, future research will likely focus on several key areas:
Target Deconvolution: For analogs with interesting phenotypic effects, identifying the precise molecular targets is a crucial next step. Modern chemoproteomics and computational approaches will be instrumental in this endeavor.
Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential. Research has already indicated that simple structural modifications can improve metabolic stability, a critical parameter for drug development. vulcanchem.com
Advanced Synthesis Methodologies: Developing more efficient and scalable synthetic routes will be important for producing a wider diversity of analogs for screening and for potential future large-scale manufacturing. Current methods often involve multi-step processes like sulfonylation followed by amide coupling. vulcanchem.com
Exploration of New Chemical Space: Expanding beyond the current library of analogs by incorporating novel heterocyclic systems or linkers could unlock new biological activities and intellectual property. The versatility of the piperidin-4-one intermediate, for example, allows for extensive chemical modification. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stability of Phenyl 4-piperidin-1-ylsulfonylbenzoate?
- Methodological Answer : Utilize reversed-phase chromatography with a mobile phase combining methanol and a buffered sodium 1-octanesulfonate solution (65:35 ratio, pH 4.6 adjusted with glacial acetic acid). System suitability tests should include resolution, tailing factor, and theoretical plate count to ensure reproducibility . For stability studies, employ derivatization techniques (e.g., phenyl isothiocyanate) coupled with ultra-high-performance liquid chromatography (UPLC) to detect degradation products, as demonstrated in histamine analysis .
Q. How can researchers optimize synthetic protocols to ensure high yields of this compound?
- Methodological Answer : Use palladium-catalyzed cross-coupling reactions (e.g., 5.0 mol% Pd₂(dba)₃) with ligands like PA-Ph (20 mol%) to enhance regioselectivity. Include co-solvents such as toluene (0.4 M) and triethylamine (25 mol%) to stabilize intermediates. Purification via flash column chromatography (19:1 toluene:ethyl acetate) ensures high purity (>98%) .
Q. What safety protocols are critical when handling sulfonamide derivatives like this compound?
- Methodological Answer : Follow guidelines for pharmaceutical intermediates: avoid direct contact with skin/eyes, use fume hoods for weighing, and store in airtight containers under inert gas. Refer to Safety Data Sheets (SDS) for spill management and disposal, emphasizing neutralization with weak bases (e.g., sodium bicarbonate) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., chloro, methoxy) at the 4-position of the phenyl ring to improve receptor binding. Evaluate analogs using carbonic anhydrase inhibition assays (IC₅₀ values) or cytotoxicity screens (e.g., MTT assays). Validate modifications via ¹H/¹³C NMR and HRMS .
Q. What experimental design strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Apply multivariate approaches like central composite design (CCD) to optimize reaction parameters (e.g., pH, temperature) and bioassay conditions. For example, CCD was used to resolve variability in histamine quantification by UPLC, identifying pH 8.5 and 40°C as optimal for derivatization .
Q. How do catalytic systems influence the enantioselectivity of piperidine-sulfonamide derivatives?
- Methodological Answer : Screen chiral ligands (e.g., BINAP, Josiphos) in asymmetric Heck cyclizations. For instance, Pd₂(dba)₃ with PA-Ph yielded a 3:2 enantiomeric ratio in pyrrolidine synthesis. Use polar solvents (e.g., THF) to stabilize transition states and improve enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
